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CRBN modulator-1

CRBN binding E3 ligase affinity

CRBN modulator-1 addresses the need for non-phthalimide E3 ligase ligands in PROTAC development, enabling exploration beyond standard IMiD-based warheads. - Structurally unique benzo[de]isoquinoline-1,3-dione core offers distinct linker attachment vectors to optimize degrader geometry and solubility. - Well-characterized pharmacology: CRBN binding Ki = 0.98 µM, IC50 = 3.5 µM; actively induces IKZF1 neosubstrate degradation (WO2020006262A1). - Serves as an ideal moderate-affinity comparator for SAR studies against higher-affinity ligands like lenalidomide or pomalidomide.

Molecular Formula C17H12N2O5
Molecular Weight 324.29 g/mol
Cat. No. B8175918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRBN modulator-1
Molecular FormulaC17H12N2O5
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)O
InChIInChI=1S/C17H12N2O5/c20-9-6-8-2-1-3-10-14(8)11(7-9)17(24)19(16(10)23)12-4-5-13(21)18-15(12)22/h1-3,6-7,12,20H,4-5H2,(H,18,21,22)
InChIKeyWGTKYDFLBDSIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN Modulator-1: A Non-Phthalimide CRBN Ligand


CRBN modulator-1 (CAS 2407829-65-4, also known as WUN29654) is a thalidomide analog that functions as a modulator of the cereblon (CRBN) E3 ubiquitin ligase . It is a key tool compound for research into targeted protein degradation (TPD) and the development of proteolysis-targeting chimeras (PROTACs). The compound is characterized by a unique benzo[de]isoquinoline-1,3-dione core, differentiating it from the phthalimide ring found in clinical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide . As disclosed in patent WO2020006262A1, CRBN modulator-1 (Compound 10) demonstrates CRBN binding with an IC50 of 3.5 µM and a Ki of 0.98 µM .

Non-phthalimide benzo[de]isoquinoline core supports PROTAC linker attachment research

Moderate CRBN binding profile for binding-activity relationship studies

Molecular glue tool compound for CRBN-mediated protein degradation workflows

CRBN Modulator-1 vs. Lenalidomide and Pomalidomide


Generic substitution with other thalidomide analogs is not scientifically valid due to significant structural and functional divergence. Unlike the phthalimide-based IMiDs (e.g., lenalidomide, pomalidomide), CRBN modulator-1 possesses a distinct benzo[de]isoquinoline-1,3-dione core, which confers a different neosubstrate degradation profile . The binding affinity and kinetics for CRBN are also unique; for instance, while CRBN modulator-1 has a binding Ki of 0.98 µM, lenalidomide and pomalidomide exhibit significantly higher affinity, with reported Ki values of 177.80 nM and 156.60 nM, respectively [1]. This difference in binding strength directly impacts the efficiency of ternary complex formation and downstream protein degradation in TPD applications. Furthermore, the distinct chemical scaffold of CRBN modulator-1 provides different vectors for linker attachment in PROTAC design, which is critical for optimizing degrader efficacy [2].

Structural scaffold mismatch: benzo[de]isoquinoline core vs phthalimide may shift neosubstrate degradation profile and linker attachment vectors

CRBN binding affinity profile differs substantially from lenalidomide and pomalidomide, which may impact ternary complex formation efficiency in PROTAC studies

IKZF1 degradation induction and antiproliferative potency context differ; cell-model response may not transfer across compound classes

CRBN Modulator-1 Comparative Evidence


CRBN Binding Affinity Comparison

CRBN modulator-1 exhibits moderate binding affinity for CRBN, which is distinct from the high-affinity binding of lenalidomide and pomalidomide. This difference is crucial for applications where a weaker, reversible interaction may be desirable. The compound's Ki is 0.98 µM (980 nM) [1]. In contrast, published Ki values for lenalidomide and pomalidomide are 177.80 nM and 156.60 nM, respectively, as determined by isothermal titration calorimetry (ITC) [2].

CRBN Binding Affinity (Ki)
Reported
0.98 µM
Supports CRBN affinity-activity relationship studies
Ki ~5-6 fold higher than lenalidomide (177.80 nM) and pomalidomide (156.60 nM) [REFS-2]
CRBN binding E3 ligase affinity Ki

IKZF1 Degradation Profile

CRBN modulator-1 acts as a molecular glue, inducing the degradation of the transcription factor IKZF1. In head-to-head experiments described in patent WO2020006262A1, both CRBN modulator-1 (Compound 10) and lenalidomide were shown to degrade IKZF1 in a concentration-dependent manner [1]. This functional data confirms the compound's ability to hijack the CRBN E3 ligase for targeted protein degradation.

IKZF1 Degradation
Head-to-head
Concentration-dependent degradation
Supports molecular glue functional studies
Compared with lenalidomide in patent WO2020006262A1 [REFS-1]
IKZF1 neosubstrate degradation molecular glue

Antiproliferative Activity Comparison

In cell-based assays, CRBN modulator-1 exhibits moderate antiproliferative activity, which is significantly less potent than lenalidomide in certain cancer cell lines. CRBN modulator-1 has a reported cell proliferation IC50 of approximately 21.53 µM . In comparison, lenalidomide shows potent antiproliferative effects in the MM.1S multiple myeloma cell line with reported IC50 values ranging from 50 nM to 81 nM [1][2].

Antiproliferative IC50
Context-dependent
~21.53 µM
Supports cell-model endpoint review
Approximately 260-430 fold higher IC50 vs lenalidomide (50-81 nM) in MM.1S cells
antiproliferative cell viability MM.1S potency

Non-Phthalimide Scaffold for PROTAC Design

A key point of differentiation is the chemical structure of CRBN modulator-1. It is based on a benzo[de]isoquinoline-1,3-dione core, which is structurally distinct from the phthalimide core present in thalidomide, lenalidomide, and pomalidomide . This alternative scaffold is recognized for providing an optimal and versatile site for linker attachment, which is a critical step in the rational design of PROTACs [1].

Molecular Scaffold
Class-level
Benzo[de]isoquinoline-1,3-dione
Scaffold distinctiveness may support linker exploration
Distinct from phthalimide core; linker attachment vectors require experimental validation
PROTAC linker chemistry scaffold E3 ligase ligand

CRBN Modulator-1 Research Applications


Non-Phthalimide PROTAC Design

CRBN modulator-1 is ideally suited as a building block for PROTAC synthesis when a non-phthalimide E3 ligase ligand is required. Its benzo[de]isoquinoline-1,3-dione core provides a distinct structural platform for linker attachment, allowing medicinal chemists to explore new chemical space and optimize degrader properties such as linker geometry, solubility, and metabolic stability [1]. This is particularly relevant when seeking to differentiate new PROTAC candidates from those utilizing common lenalidomide or pomalidomide-based ligands.

CRBN-Neosubstrate Mechanistic Studies

As demonstrated in patent WO2020006262A1, CRBN modulator-1 actively induces the degradation of the neosubstrate IKZF1 [1]. This functional activity makes it a valuable tool compound for studying the dynamics of CRBN-mediated degradation. Researchers can use it as a model molecular glue to investigate the relationship between CRBN binding, ternary complex formation, and the kinetics of neosubstrate ubiquitination and degradation, distinct from more potent clinical compounds.

SAR Studies in Targeted Protein Degradation

The moderate binding affinity (Ki = 0.98 µM) and antiproliferative activity (IC50 ~21.53 µM) of CRBN modulator-1 [1] position it as an excellent comparator for SAR studies. By comparing the properties of CRBN modulator-1 with those of higher-affinity ligands like lenalidomide or pomalidomide [2], researchers can deconvolute the specific contributions of binding strength versus scaffold geometry on degradation efficiency and cellular potency.

Application
Selection Property
Validation Focus
Non-phthalimide PROTAC design
Benzo[de]isoquinoline-1,3-dione core
Linker attachment vectors and geometry
CRBN-neosubstrate degradation studies
IKZF1 degradation induction
Degradation kinetics and ubiquitination
SAR studies in targeted protein degradation
Binding affinity profile comparison
Binding strength vs. degradation efficiency

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